molecular formula C14H17BN2O2 B1392779 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine CAS No. 1356165-79-1

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine

Cat. No.: B1392779
CAS No.: 1356165-79-1
M. Wt: 256.11 g/mol
InChI Key: ZLJJTKKBVUARJC-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is a valuable boronic ester pinacol ester intermediate extensively used in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl systems. The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, isosteric with quinoline and other azanaphthalenes, and is frequently explored in the development of kinase inhibitors and other therapeutic agents. This compound allows researchers to efficiently introduce the 1,5-naphthyridine moiety into target molecules, facilitating the exploration of structure-activity relationships in drug discovery programs. The presence of the pinacol boronate group makes it a stable and versatile building block for palladium-catalyzed carbon-carbon bond formation with various organic halides. Its primary research value lies in its role as a key synthetic precursor for the preparation of pharmaceutical intermediates and functional materials. This product is intended for research and development purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-8-12-11(17-9-10)6-5-7-16-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJJTKKBVUARJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166903
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356165-79-1
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356165-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The most common approach to prepare 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine involves the borylation of a halogenated 1,5-naphthyridine precursor, typically the 3-bromo- or 3-chloro-1,5-naphthyridine, via transition metal-catalyzed cross-coupling or direct C–H borylation methods.

  • Starting material: 3-Halo-1,5-naphthyridine (usually 3-bromo derivative)
  • Boron source: Bis(pinacolato)diboron (B2pin2)
  • Catalyst: Palladium-based catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4) or Iridium catalysts for C–H borylation
  • Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF)
  • Temperature: Moderate heating (80–110 °C)
  • Time: Several hours (typically 6–24 h)

Palladium-Catalyzed Miyaura Borylation

This is the most widely used method for synthesizing aryl boronate esters including this compound.

Typical procedure:

  • Combine 3-bromo-1,5-naphthyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and potassium acetate in anhydrous dioxane.
  • Stir the reaction mixture under nitrogen atmosphere at 90–100 °C for 12–24 hours.
  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
  • Purify the crude product by column chromatography to isolate the boronate ester.

Example data from literature:

Parameter Typical Value
Catalyst loading 2–5 mol% Pd(dppf)Cl2
Boron reagent 1.2 equiv B2pin2
Base 3 equiv KOAc
Solvent Dioxane
Temperature 90–100 °C
Reaction time 12–24 h
Yield 65–85%

Iridium-Catalyzed Direct C–H Borylation

An alternative method involves direct C–H activation at the 3-position of 1,5-naphthyridine using iridium catalysts with bipyridine ligands.

Procedure outline:

  • Use [Ir(OMe)(COD)]2 as catalyst precursor with 4,4'-di-tert-butyl-2,2'-bipyridine ligand.
  • React 1,5-naphthyridine with bis(pinacolato)diboron in a solvent like cyclohexane or heptane.
  • Heat at 80–100 °C under inert atmosphere for 12–24 hours.
  • This method avoids the need for pre-halogenated substrates but may require optimization due to regioselectivity challenges.

Preparation of 3-Halo-1,5-Naphthyridine Precursors

The halogenated precursors are typically prepared by electrophilic halogenation of 1,5-naphthyridine or via cyclization strategies involving substituted aminopyridines.

  • Bromination with N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3) is common.
  • Modified Skraup reactions and other cyclization methods have been reported for 1,5-naphthyridine synthesis with halogen substituents at the 3-position.

3 Summary Table of Preparation Methods

Method Starting Material Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd-Catalyzed Miyaura Borylation 3-Bromo-1,5-naphthyridine Pd(dppf)Cl2 (2–5 mol%) KOAc (3 equiv) Dioxane 90–100 12–24 65–85 Most common, reliable, scalable
Ir-Catalyzed C–H Borylation 1,5-Naphthyridine [Ir(OMe)(COD)]2 + dtbpy None or KOAc Cyclohexane 80–100 12–24 Moderate Avoids halogenation, regioselectivity challenge
Halogenation for precursor 1,5-Naphthyridine NBS or PBr3 None Various RT–80 1–4 50–70 Precursor preparation step

4 Research Findings and Literature Support

  • The palladium-catalyzed borylation of 3-bromo-1,5-naphthyridine with bis(pinacolato)diboron under mild conditions provides the target compound in good yields and purity, as supported by product data from chemical suppliers and academic reports.
  • Alternative direct C–H borylation methods have been explored but require careful control of reaction parameters to avoid regioisomer formation.
  • The stability and solubility data from supplier protocols emphasize the need for proper handling and storage conditions to maintain compound integrity.
  • Synthetic routes to 1,5-naphthyridine derivatives and their halogenated analogs have been extensively reviewed, providing foundational knowledge for precursor preparation.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to yield corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenated reagents such as bromine or iodine in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is particularly valuable in cross-coupling reactions such as Suzuki-Miyaura coupling, where it can facilitate the formation of complex molecules. Its boronic ester functionality allows for the formation of carbon-carbon bonds under mild conditions.

ApplicationDescription
Cross-Coupling ReactionsEnhances reaction rates and yields in the formation of biaryl compounds.
Building BlockActs as a precursor for synthesizing various organic compounds.

Pharmaceutical Development

In pharmaceutical chemistry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is utilized in the synthesis of pharmaceutical intermediates. Its ability to form stable complexes with various substrates makes it an important reagent in drug development processes.

ApplicationDescription
Drug SynthesisUsed in the preparation of active pharmaceutical ingredients (APIs) through efficient synthetic routes.
Targeted Drug DeliveryPotential application in designing drug delivery systems due to its boron content which can interact with biological molecules.

Material Science

The compound has implications in material science for developing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

ApplicationDescription
Polymer DevelopmentUsed in creating polymers with improved electrical and thermal properties for electronic applications.
CoatingsProvides enhanced durability and resistance to environmental factors when used in protective coatings.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential use in formulating agrochemicals. It contributes to developing more effective pesticides and herbicides by enhancing their stability and efficacy.

ApplicationDescription
Agrochemical FormulationImproves the effectiveness and longevity of pesticides through enhanced chemical stability.
Herbicide DevelopmentPotentially aids in designing selective herbicides that minimize crop damage while controlling weeds.

Analytical Chemistry

In analytical chemistry, this compound is used to improve detection methods for various compounds.

ApplicationDescription
Detection MethodsEnhances sensitivity and specificity in analytical techniques such as HPLC and mass spectrometry.
Quality ControlAids in the quantification of active ingredients in pharmaceuticals and agrochemicals during quality assurance processes.

Case Studies

Case Study 1: Pharmaceutical Applications
A study demonstrated that using this compound as a reagent significantly improved the yield of a key intermediate in the synthesis of an anti-cancer drug.

Case Study 2: Material Science Innovations
Research showed that incorporating this compound into polymer formulations resulted in materials with enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine involves its ability to form stable complexes with various metal catalysts. These complexes facilitate the activation of the boronic ester group, enabling it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine and analogous boron-containing heterocycles:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 1356165-79-1 C₁₄H₁₇BN₂O₂ 256.11 Bicyclic 1,5-naphthyridine core; high conjugation Suzuki couplings for rigid biaryl systems; drug intermediates
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 329214-79-1 C₁₁H₁₆BNO₂ 205.06 Monocyclic pyridine; smaller aromatic system Intermediate for agrochemicals; lower steric hindrance
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 214360-76-6 C₁₂H₁₇BO₃ 220.07 Phenolic -OH group; polarizable boronate Functionalization of phenolic resins; pH-sensitive probes
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine 1084953-47-8 C₁₂H₁₅BF₃NO₂ 273.06 Electron-withdrawing CF₃ group; enhanced electrophilicity Fluorinated drug candidates; electronic materials
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine N/A C₁₄H₂₁BN₂O₂ 260.14 Partially saturated naphthyridine; reduced conjugation Flexible scaffolds in medicinal chemistry

Structural and Reactivity Differences

  • Electronic Effects: The trifluoromethyl-substituted pyridine derivative (CAS 1084953-47-8) exhibits enhanced electrophilicity, whereas the phenolic analog (CAS 214360-76-6) offers hydrogen-bonding capability, broadening its utility in supramolecular chemistry .
  • Stability : The tetramethyl dioxaborolane group in all compounds confers moisture resistance, but the naphthyridine derivative’s rigid structure may further protect the boron atom from hydrolysis compared to flexible analogs .

Research Findings

  • Coupling Efficiency : Pyridine-based boronates generally exhibit faster coupling rates in Suzuki-Miyaura reactions due to lower steric demands, whereas naphthyridine derivatives yield more thermally stable biaryl products .
  • Pharmaceutical Relevance : The tetrahydro-1,7-naphthyridine analog (CAS N/A) is explored for its improved solubility in aqueous media, critical for bioavailability in drug development .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₈BNO₂
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 181219-01-2
  • InChI Key : YMXIIVIQLHYKOT-UHFFFAOYSA-N

Research indicates that derivatives of naphthyridine exhibit a range of biological activities, particularly as inhibitors of specific protein kinases. The compound is structurally related to known inhibitors of the TGF-beta type I receptor (ALK5) which plays a crucial role in various cellular processes including proliferation and differentiation.

Inhibition of ALK5

A study identified 1,5-naphthyridine derivatives as potent and selective inhibitors of ALK5 with IC50 values as low as 4 nM . This inhibition can lead to reduced signaling through the TGF-beta pathway, which is implicated in fibrosis and cancer progression.

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

  • Anticancer Activity :
    • Naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds similar to this derivative have demonstrated significant activity against non-small cell lung cancer (NSCLC) and cervical cancer cell lines .
  • Immunomodulatory Effects :
    • Certain naphthyridine compounds have been noted for their ability to modulate immune responses. In experimental models of colitis, they reduced pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies and Research Findings

StudyFindings
PubMed Study (2004)Identified naphthyridine derivatives as potent ALK5 inhibitors with IC50 values between 4 nM and 6 nM.
MDPI Review (2021)Highlighted the immunomodulatory effects of naphthyridine derivatives in reducing inflammatory mediators in colitis models.
Cytotoxicity AssayDemonstrated significant cytotoxicity against HeLa and A549 cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .

Q & A

Q. What are the common synthetic routes to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine?

The compound is typically synthesized via bromination of the 1,5-naphthyridine scaffold followed by a palladium-catalyzed Miyaura-Suzuki coupling. For example, bromination of 1,5-naphthyridine with Br₂ in CCl₄ under reflux yields 3-bromo-1,5-naphthyridine, which can then undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in DMF at 80–100°C . This method leverages the stability of the boronate ester group for subsequent cross-coupling reactions .

Q. How is the boronate ester group introduced into the 1,5-naphthyridine scaffold?

The boronate ester is introduced via Suzuki-Miyaura coupling. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.
  • Base optimization : KOAc or K₂CO₃ ensures deprotonation and facilitates transmetallation.
  • Solvent choice : DMF or dioxane at 80–100°C for 12–24 hours. The reaction is monitored by TLC or LC-MS, and purification involves column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. What challenges arise in the purification of this compound, and how can they be addressed?

Challenges include:

  • Low solubility : The compound’s planar structure and boronate ester group reduce solubility in polar solvents. Use mixed solvents (e.g., CH₂Cl₂/MeOH) or sonication to aid dissolution.
  • Byproduct contamination : Unreacted boronic acid or palladium residues may persist. Sequential washes with aqueous EDTA (to chelate Pd) and recrystallization (e.g., from hot toluene) improve purity .

Q. How can competing side reactions during the C-H borylation of 1,5-naphthyridine derivatives be minimized?

Competing pathways like protodeboronation or over-borylation are mitigated by:

  • Temperature control : Maintaining reactions at 80–100°C to balance kinetics and thermodynamics.
  • Catalyst tuning : Ir-based catalysts (e.g., [Ir(COD)(OMe)]₂) selectively activate C-H bonds in aromatic systems.
  • Steric protection : Bulky ligands (e.g., dtbpy) prevent undesired regioselectivity .

Q. What methods are recommended for confirming the structure of this compound?

  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and boron coordination geometry. For example, bond lengths for B-O in dioxaborolane rings typically range from 1.35–1.40 Å .
  • NMR analysis : ¹¹B NMR shows a peak near δ 30 ppm for sp²-hybridized boron. ¹H NMR confirms aromatic proton integration (e.g., 1,5-naphthyridine protons resonate at δ 8.5–9.0 ppm) .

Data Contradiction and Experimental Design

Q. Discrepancies in reported yields for Suzuki couplings of 1,5-naphthyridine derivatives—how to troubleshoot?

Variability in yields (e.g., 25–70%) stems from:

  • Catalyst loading : Excess Pd (≥5 mol%) may accelerate decomposition. Optimize to 1–2 mol%.
  • Oxygen sensitivity : Degassed solvents and inert atmospheres (N₂/Ar) prevent boronic acid oxidation.
  • Substrate steric effects : Steric hindrance at the 3-position of 1,5-naphthyridine slows coupling; pre-activation via microwave irradiation (100°C, 30 min) enhances efficiency .

Q. How to resolve contradictions in regioselectivity during bromination of 1,5-naphthyridine?

Conflicting reports of mono- vs. di-bromination (e.g., 3-bromo vs. 3,7-dibromo products) arise from:

  • Reaction time : Prolonged exposure to Br₂ (≥12 hours) favors di-substitution.
  • Acid additives : H₂SO₄ or Lewis acids (e.g., FeBr₃) direct electrophilic attack to the 3-position.
  • Temperature : Lower temps (0–25°C) favor mono-bromination .

Methodological Tables

Key Reaction Parameters for Boronate Ester Synthesis
Parameter
----------------------
Catalyst
Base
Solvent
Purification
Common Analytical Data for Structural Confirmation
Technique
-----------------
¹¹B NMR
X-ray
HRMS

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine

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